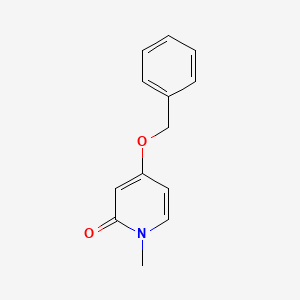

4-(Benzyloxy)-1-methyl-2-pyridone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-4-phenylmethoxypyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-14-8-7-12(9-13(14)15)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZNRLNERQOPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546023 | |

| Record name | 4-(Benzyloxy)-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53937-03-4 | |

| Record name | 1-Methyl-4-(phenylmethoxy)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53937-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridone Cores and Substituted Derivatives

Established Synthetic Approaches to Pyridone Ring Systems

Traditional methods for constructing the pyridone ring have been refined over many years, offering reliable, albeit sometimes challenging, routes to these important heterocycles.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. nih.gov These reactions are valued for their operational simplicity and atom economy. acsgcipr.org

A classic example is the Guareschi-Thorpe condensation, which typically involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound to produce a 2-pyridone. quimicaorganica.orgdrugfuture.com This method allows for the synthesis of 3-cyano-2(1H)-pyridones. researchgate.net Variations of this reaction are a primary strategy for creating substituted pyridone rings. For instance, condensing 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride yields a variety of substituted 2-amino isonicotinic acids in a process reminiscent of the Guareschi-Thorpe reaction. organic-chemistry.org Another approach involves the four-component condensation of a benzaldehyde (B42025) derivative, an alkyl cyanoacetate, a ketone, and ammonium (B1175870) acetate (B1210297) to synthesize 3-cyano-2-pyridone derivatives. researchgate.net

The versatility of MCRs allows for the creation of a diverse library of pyridone-containing heterocycles, which are considered privileged scaffolds in drug discovery. nih.govrsc.org

The N-alkylation of 2-pyridones is a crucial transformation for introducing substituents at the nitrogen atom, as seen in 4-(Benzyloxy)-1-methyl-2-pyridone. However, this reaction is complicated by the tautomeric nature of the 2-pyridone ring, which exists in equilibrium with its 2-hydroxypyridine (B17775) form. organic-chemistry.orgacs.org This ambident nucleophilicity often leads to a mixture of N-alkylated and O-alkylated products, presenting a significant regioselectivity challenge. nih.govresearchgate.net

The outcome of the alkylation reaction is influenced by several factors:

Nature of the Electrophile: Hard electrophiles tend to favor O-alkylation, while softer electrophiles like alkyl iodides preferentially alkylate the nitrogen atom. wiley-vch.de Benzyl (B1604629) and allyl chlorides, considered activated alkyl halides, selectively furnish N-alkylation products. thieme-connect.com

Solvent and Base: The choice of solvent and base can significantly impact the N- versus O-alkylation ratio. researchgate.net For instance, conducting the reaction in water with a surfactant like Tween 20 can enhance reaction rates and favor N-alkylation. acs.orgresearchgate.netfigshare.comacs.org

Catalysts: Palladium catalysis has been shown to favor regioselective O-alkylation due to the coordination between palladium and the nitrogen on the pyridine (B92270) ring. rsc.org Conversely, a P(NMe2)3-mediated reaction with α-keto esters provides a highly regioselective route to N-alkylated 2-pyridones. organic-chemistry.orgacs.org

Recent methods have been developed to improve regioselectivity. One such method involves the use of α-keto esters mediated by P(NMe2)3, which proceeds under mild conditions to give N-alkylated products with high selectivity. organic-chemistry.org Another approach uses a micellar system in water to improve the solubility of starting materials and enhance reaction rates, showing good yields and high regioselectivity for N-alkylation with various halides. acs.org

An alternative strategy to achieve selective N-alkylation is through rearrangement reactions, where an initially O-alkylated pyridine isomerizes to the more thermodynamically stable N-alkylated pyridone. nih.gov This O- to N-alkyl migration can be promoted by heat or by catalysts. nih.gov

The thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxides, for example, can yield N-allyloxy-2-pyridones through a concerted rsc.orgnih.gov sigmatropic rearrangement. capes.gov.br Similarly, indolyl oxime esters can undergo thermal rearrangement to form pyridoindoles. nih.gov

Lithium iodide (LiI) has been identified as an efficient and inexpensive promoter for the O- to N-alkyl migration of 2-benzyloxy-, 2-allyloxy-, and 2-propargyloxypyridines. acs.orgacs.orgnih.gov This method is particularly effective for preparing N-benzyl pyridones and related heterocycles, often proceeding in good to excellent yields. acs.org The reaction is believed to be intermolecular and requires heat. acs.orgnih.gov This approach circumvents the regioselectivity issues of direct alkylation by first forming the O-alkylated product, which is then cleanly converted to the desired N-alkyl isomer.

Sustainable Synthetic Chemistry of Pyridones

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for pyridone synthesis.

A significant advancement in sustainable synthesis is the development of solvent-free and catalyst-free reaction protocols. These methods reduce waste, cost, and the environmental impact associated with volatile organic solvents and expensive or toxic catalysts. rsc.orgresearchgate.net

Several multicomponent reactions for synthesizing pyridone derivatives have been successfully implemented under these conditions. For example, diverse and functionalized 2-pyridone derivatives can be synthesized in good yields through a thermal, catalyst- and solvent-free multicomponent domino reaction. rsc.orgwordpress.com This process can involve a cascade of reactions, including Knoevenagel condensation, Michael addition, and ring-opening/ring-closure sequences. rsc.org Bicyclic 2-pyridones have also been prepared efficiently under solvent- and catalyst-free conditions, starting from readily available substrates. rsc.orgclockss.org These protocols are not only eco-friendly but also often feature simple work-up procedures. rsc.org

Energy efficiency is another key aspect of green chemistry. Infrared (IR) irradiation has emerged as an effective and energy-efficient activation method for organic synthesis. mdpi.com It offers a green alternative to conventional heating, often leading to shorter reaction times and cleaner reactions. nih.gov

IR irradiation has been successfully applied to the synthesis of various pyridone derivatives. nih.govnih.gov For example, a green approach for producing 4-aryl substituted-3,4-dihydro-2(1H)-pyridones utilizes a solvent-free, multicomponent protocol activated by infrared irradiation, achieving moderate to good yields in a reasonable timeframe. nih.govnih.gov Another method uses IR irradiation to promote the synthesis of 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone derivatives from corresponding 4H-pyrans under mild conditions. scielo.org.mxresearchgate.net

Transition Metal-Mediated and Catalyzed Pyridone Functionalization

Transition metal catalysis provides a direct pathway to functionalize the otherwise inert C–H bonds of the 2-pyridone ring. researchgate.netrsc.org This approach is advantageous as it avoids the need for pre-functionalized starting materials, thus improving atom and step economy. acs.org Metals such as palladium, rhodium, ruthenium, and iridium have been instrumental in developing these methodologies. acs.orgnih.govsnnu.edu.cn The inherent electronic properties of the 2-pyridone ring, along with the strategic use of directing groups, allow for controlled, site-selective reactions at the C3, C4, C5, and C6 positions. researchgate.netrsc.orgsnnu.edu.cnosaka-u.ac.jp

The functionalization of the this compound scaffold can be achieved through various metal-catalyzed reactions. The reactivity of the pyridone ring is influenced by the substituents present. For N-protected 2-pyridones, such as the N-methylated target compound, palladium-catalyzed oxidative olefinations and arylations typically exhibit a preference for the C5 position. snnu.edu.cn However, the presence of a substituent at the C4-position, as in this compound, sterically and electronically influences the regioselectivity, often directing functionalization to the C3-position. snnu.edu.cn

A notable strategy for C4 functionalization involves a rhodium-catalyzed C–H alkenylation where a carboxylic acid group at the C3 position acts as a traceless directing group. osaka-u.ac.jpacs.org This group guides the catalyst to the C4 C–H bond, facilitating alkenylation with partners like styrenes, followed by decarboxylation. osaka-u.ac.jpacs.org While this compound lacks this specific directing group, the principle demonstrates the feasibility of targeting specific C-H bonds on the pyridone ring through catalyst and substrate design.

Cross-coupling reactions are also applicable to this class of compounds. For instance, the parent compound, 4-benzyloxy-2-(1H)-pyridone, can participate as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form new carbon-carbon bonds. It is inferred that the N-methylated derivative would exhibit similar reactivity. The general mechanism for such cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The following table summarizes representative palladium-catalyzed C-H functionalization reactions on N-substituted 2-pyridone cores, illustrating the site-selectivity based on substitution patterns.

| N-Substituent | Pyridone C4-Substituent | Reaction Type | Catalyst System | Major Product Position | Reference |

|---|---|---|---|---|---|

| Methyl | -H | Oxidative Olefination | Pd(OAc)₂ / Cu(OAc)₂ | C5 | snnu.edu.cn |

| Benzyl | -H | Oxidative Arylation | Pd(OAc)₂ / Ag₂CO₃ | C5 | snnu.edu.cn |

| Methyl | -CH₃ | Oxidative Olefination | Pd(OAc)₂ / AgOAc | C3 | snnu.edu.cn |

| Benzyl | -Br | Oxidative Olefination | Pd(OAc)₂ / AgOAc | C3 | snnu.edu.cn |

The 2-pyridone scaffold, upon deprotonation, forms the 2-pyridonate anion, which is a highly versatile ligand in coordination chemistry and catalysis. proquest.com These ligands are crucial in facilitating C-H activation reactions, not only as part of the substrate but also as ancillary ligands that accelerate catalysis. proquest.comnih.gov Electron-deficient 2-pyridone ligands, for example, have been shown to significantly improve the reactivity of palladium catalysts in non-directed C-H functionalization of arenes. nih.gov

The efficacy of pyridonate ligands stems from their ability to participate directly in the C-H cleavage step, often via a concerted metalation-deprotonation (CMD) mechanism where the pyridonate oxygen acts as an internal base. proquest.comnih.gov The design of the ligand, including the addition of electron-withdrawing groups, can be used to fine-tune the catalytic activity. acs.org

Pyridonate ligands, including those derived from 4-alkoxy-2-pyridones, exhibit diverse coordination modes with transition metals. The specific binding mode depends on factors such as the metal's identity, its oxidation state, and the steric and electronic properties of other ligands in the coordination sphere. tandfonline.comnih.gov Studies on the reaction of 2-hydroxy-pyridine (the tautomer of 2-pyridone) with Group 4 metal alkoxides have revealed the formation of a variety of multinuclear complexes. tandfonline.com The pyridonate ligand demonstrates remarkable flexibility, adopting several coordination and bridging modes.

The primary coordination modes of the 2-pyridonate anion are summarized in the table below.

| Coordination Mode | Description | Hapticity/Bridging Notation | Significance |

|---|---|---|---|

| Monodentate | Binds to the metal center through either the N or O atom. | κ¹-N or κ¹-O | Common in simple adducts. |

| Bidentate Chelate | Binds to a single metal center through both N and O atoms, forming a stable metallacycle. | κ²-N,O | Key mode for ligand-directed catalysis and stabilizing catalytic intermediates. tandfonline.com |

| Bridging (Oxygen) | The oxygen atom bridges two metal centers. | μ-O | Facilitates the formation of dinuclear and polynuclear complexes. tandfonline.com |

| Bridging (N,O-Chelate/Oxygen) | Chelates to one metal via N,O and bridges to a second metal via the oxygen atom. | κ²:κ¹ or μ(O)-PyO-κ²(O,N) | Observed in complex dinuclear structures, such as those with Group 4 metals. tandfonline.com |

The structural diversity, from simple monomers to complex polynuclear arrangements, underscores the importance of pyridonates as building blocks in coordination chemistry and their role in the rational design of catalysts for specific transformations. tandfonline.com The benzyloxy group at the C4 position of the target compound would primarily exert an electronic effect on the pyridonate system, potentially influencing the stability and reactivity of its metal complexes.

Chemical Reactivity and Transformational Chemistry of Pyridone Systems

Electrophilic and Nucleophilic Substitution Reactions on the Pyridone Ring

The 2-pyridone ring is a frequent subunit in biologically active compounds and pharmaceutical targets, making the selective functionalization of its carbon and nitrogen atoms a key objective in synthetic chemistry. rsc.org The electronic nature of the ring can be modulated by substituents, directing reactions to specific sites.

The functionalization of the 2-pyridone core is highly dependent on the position on the ring. The general reactivity patterns are significantly altered in 4-(Benzyloxy)-1-methyl-2-pyridone due to its specific substitution.

Nitrogen (N1): In unsubstituted or N-H pyridones, the nitrogen atom can be readily alkylated. chemicalbook.com The parent compound, 4-benzyloxy-2(1H)-pyridone, can undergo N-alkylation with reagents like benzyl (B1604629) halides to produce compounds such as this compound. chemicalbook.com However, in the title compound, the N1 position is already occupied by a methyl group, rendering it inert to further substitution or its typical role as a hydrogen bond donor. orgsyn.org

Carbon Positions (C3, C5, C6): Electrophilic substitution on the pyridone ring is influenced by the combined electronic effects of the substituents. The C2-carbonyl group is electron-withdrawing, which tends to deactivate the ring towards electrophiles. Conversely, the 4-benzyloxy group is electron-donating through resonance, which activates the positions ortho (C3 and C5) and para (C6) to it. This creates a nuanced reactivity map where these positions are potential sites for functionalization.

Carbon (C4): The C4 position is functionalized with a benzyloxy group. While direct substitution at this carbon is less common, the benzyloxy group itself can be a target for chemical transformation. For instance, in the parent compound 4-benzyloxy-2(1H)-pyridone, this group can be substituted via nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): This class of reactions is crucial for modifying pyridone and other heterocyclic systems, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comnih.gov In pentafluoropyridine, for example, nucleophilic attack by phenolates preferentially displaces the substituent at the 4-position. nih.gov For this compound, the electron-rich nature imparted by the benzyloxy group makes classical SNAr reactions less favorable unless further activating groups are introduced.

Below is a table summarizing the functionalization potential for this compound.

| Position | Existing Group | Potential for Functionalization | Notes |

| N1 | -CH₃ (Methyl) | Blocked | The nitrogen is a tertiary amine and cannot be further alkylated or act as an H-bond donor. |

| C3 | -H | High | Activated by the C4-benzyloxy group for electrophilic substitution. |

| C4 | -OCH₂Ph (Benzyloxy) | Moderate | The ether linkage can be cleaved, or the group can be replaced under specific conditions. |

| C5 | -H | High | Activated by the C4-benzyloxy group for electrophilic substitution. |

| C6 | -H | Moderate | Less activated than C3/C5 due to proximity to the electron-withdrawing carbonyl group. |

Supramolecular Interactions: Hydrogen Bonding and Aromatic Stacking

Non-covalent interactions are fundamental to the structure and function of molecular systems. Pyridone derivatives are well-known for their participation in hydrogen bonding and aromatic stacking, which dictates their solid-state structures and behavior in solution. wikipedia.orgbath.ac.uk

Hydrogen Bonding: The capacity for hydrogen bonding is a defining feature of pyridone chemistry. Unsubstituted 2-pyridone exists predominantly as a hydrogen-bonded dimer in non-polar solvents and forms helical structures in the solid state. wikipedia.org This interaction relies on the N-H group acting as a hydrogen bond donor and the C=O group as an acceptor. In this compound, the N-methyl group eliminates the ability to act as a hydrogen bond donor from the nitrogen atom. orgsyn.org However, the molecule can still function as a hydrogen bond acceptor at two key sites: the lone pairs on the C2-carbonyl oxygen and the ether oxygen of the C4-benzyloxy group. The strength and geometry of these interactions are influenced by steric factors and the electronic environment. nih.govresearchgate.net

The table below compares the hydrogen bonding capabilities of this compound with related structures.

| Compound | H-Bond Donor Sites | H-Bond Acceptor Sites | Key Supramolecular Feature |

| 2-Pyridone | N-H | C=O | Forms strong, self-complementary dimers. wikipedia.org |

| 4-Hydroxy-2-pyridone | N-H, O-H | C=O | Can form more complex hydrogen-bonded networks. |

| This compound | None | C=O, Ether Oxygen | Relies on H-bond acceptance and π-π stacking for assembly. |

Catalytic Activities of Pyridone Derivatives

Pyridone derivatives are not only synthetic targets but also serve as versatile ligands and catalysts in a range of chemical transformations. Their ability to coordinate to metals and participate in proton transfer events makes them valuable in catalysis.

A key feature of N-H pyridones is their ability to exist in tautomeric equilibrium with their corresponding hydroxypyridine forms. chemtube3d.com This tautomerism is the basis for their use in organocatalysis. For example, the reversible transformation between the pyridone (amide) and hydroxypyridine (enol) forms can facilitate reactions by acting as a bifunctional catalyst, activating both electrophile and nucleophile. This has been leveraged in designing catalysts for C-H hydroxylation, where the ligand tautomerizes during the catalytic cycle. nih.gov

Crucially, This compound cannot undergo this tautomerization because the nitrogen atom is alkylated. The fixed N-methyl group locks the molecule in the pyridone form, precluding its participation in catalytic cycles that depend on the amide-enol (pyridone-hydroxypyridine) equilibrium.

Pyridone derivatives are effective ligands in transition metal-catalyzed reactions. Their ability to act as hemilabile ligands, switching between different coordination modes, is particularly advantageous. rsc.org

Hydrofunctionalization: Palladium(II)-catalyzed hydroamination of alkenes has been achieved using 2-pyridone derivatives, which guide the regioselectivity of the reaction. researchgate.net Similarly, iridium catalysts have been developed for the hydroboration of pyridines, converting them into valuable dihydropyridine (B1217469) products. acs.org The pyridone scaffold in these systems helps to stabilize the metal center and modulate its reactivity.

Dehydrogenation: Pyridine-based pincer ligands have been successfully employed in iron and manganese complexes for the acceptorless dehydrogenation of alcohols. nih.gov Furthermore, the photochemical dehydrogenation of substituted 3,4-dihydro-2-pyridones to the corresponding 2-pyridones has been demonstrated, showcasing a metal-free catalytic transformation. nih.gov

The table below highlights examples of catalytic systems based on pyridone derivatives.

| Catalyst Type | Pyridone Derivative Role | Reaction Catalyzed | Reference |

| Palladium(II) Acetate (B1210297) | Directing Group/Nucleophile | Intermolecular Alkene Hydroamination | researchgate.net |

| Iron(II)/Manganese(I) Pincer Complexes | Ligand Scaffold | Acceptorless Dehydrogenation of Alcohols | nih.gov |

| Photo-induced Electron Transfer Sensitizer | Substrate (precursor) | Photochemical Dehydrogenation | nih.gov |

Hydrogenases are enzymes that efficiently catalyze the reversible oxidation of molecular hydrogen. nih.gov A central goal in biomimetic chemistry is to create synthetic models that replicate the structure and function of their active sites, which often contain iron and nickel. illinois.edu Pyridone-based ligands have emerged as valuable components in the design of such models. researchgate.net

The N- and O-donor atoms of the 2-pyridonate anion can chelate a metal center, mimicking the coordination environment provided by amino acid residues in the native enzyme. rsc.org For instance, diiron complexes featuring bridging dithiolates and terminal phosphine (B1218219) ligands containing a pyridyl group have been synthesized. acs.org In these models, the pyridyl nitrogen can act as a proton relay, accepting a proton and transferring it to the metal center to form a reactive hydride—a key step in the catalytic cycle of hydrogen production. The electronic properties of the pyridone ligand can be tuned by substituents to control the reactivity of the metal center. acs.org

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For 4-(Benzyloxy)-1-methyl-2-pyridone, both proton (¹H) and carbon-13 (¹³C) NMR would provide detailed information about its atomic framework.

The ¹H NMR spectrum of this compound has been reported in the literature, providing key insights into its molecular structure. psu.edu The spectrum, recorded in deuterochloroform (CDCl₃), shows distinct signals for the different protons in the molecule. psu.edu

The methyl group attached to the nitrogen atom (N-CH₃) appears as a singlet at 3.52 ppm. The methylene (B1212753) protons of the benzyloxy group (O-CH₂-Ph) are observed as a singlet at 5.02 ppm. The protons on the pyridone ring appear at 5.92 ppm (a doublet for the proton at C-5), 6.05 ppm (a singlet for the proton at C-3), and 7.10 ppm (a doublet for the proton at C-6), with a coupling constant of 6.5 Hz for the coupling between the C-5 and C-6 protons. The five protons of the phenyl group appear as a singlet at 7.40 ppm. psu.edu

¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.52 | s | 3H | N-CH₃ |

| 5.02 | s | 2H | O-CH₂-Ph |

| 5.92 | d (J = 6.5 Hz) | 1H | C₅-H |

| 6.05 | s | 1H | C₃-H |

| 7.10 | d (J = 6.5 Hz) | 1H | C₆-H |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

While the synthesis of this compound has been described, and its characterization by IR spectroscopy mentioned, specific and detailed IR absorption data (e.g., wavenumber for the carbonyl stretch) is not provided in the available literature. psu.edu Similarly, no experimental Raman spectroscopy data for this compound has been found in the surveyed literature. Expected characteristic IR peaks would include those for the C=O stretching of the pyridone ring, C-O-C stretching of the ether linkage, and C=C and C-H vibrations of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Specific experimental UV-Vis absorption maxima (λmax) and molar absorptivity data for this compound are not available in the reviewed scientific literature. The pyridone and benzene (B151609) rings would be expected to give rise to characteristic absorptions in the UV region.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Although the use of a Hitachi model M-52 mass spectrometer was mentioned in a study that synthesized this compound, the specific mass spectral data, including the molecular ion peak and fragmentation pattern for this compound, were not reported. psu.edu The expected molecular weight of this compound is 215.25 g/mol . sigmaaldrich.com

X-ray Diffraction Crystallography for Absolute Stereochemistry and Conformation

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and conformation.

There is no published single-crystal X-ray diffraction data available for this compound in the surveyed literature. Therefore, precise details about its solid-state conformation, bond lengths, and angles are not experimentally determined. A study on the related compound, 1-benzyloxy-4-methoxypyridinium perchlorate, revealed an extended conformation with the aromatic rings being nearly perpendicular to the linking C-O bond.

Medicinal Chemistry and Pharmacological Applications of Pyridone Based Compounds

Pyridone Scaffolds as Privileged Structural Motifs in Drug Discovery

Pyridone scaffolds, existing as two primary isomers, 2-pyridone and 4-pyridone, are recognized as privileged structures in drug discovery. nih.govacs.orgresearchgate.net This status is attributed to their unique combination of physicochemical properties that make them ideal building blocks for creating drug-like molecules. acs.orgnih.gov The pyridone ring can uniquely function as both a hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with biological targets like enzymes and receptors. nih.govnih.govcapes.gov.br This dual capacity enhances binding affinity and specificity. nih.gov

Furthermore, the pyridone nucleus is a versatile bioisostere, meaning it can replace other chemical groups, such as amides, phenyls, pyridines, and pyrimidines, without losing biological activity, while potentially improving properties like solubility, metabolic stability, and cell permeability. nih.govresearchgate.netnih.govcapes.gov.br Its small size and multiple positions for chemical modification allow for fine-tuning of a molecule's characteristics to optimize its therapeutic profile. nih.govnih.gov These features have made pyridone a central component in fragment-based drug design and the development of molecules that mimic natural peptides or bind to critical regions of enzymes, such as kinase hinges. nih.govmdpi.com

Diverse Pharmacological Activities and Therapeutic Potential

The structural versatility of the pyridone scaffold has given rise to compounds with an exceptionally broad range of pharmacological activities. acs.orgnih.govnih.gov An increasing number of drugs approved by the U.S. Food and Drug Administration (FDA) incorporate this core structure, highlighting its significance in medicine. capes.gov.brnih.govnih.gov Pyridone derivatives have demonstrated potent effects across a wide array of therapeutic areas.

Key pharmacological properties associated with pyridone-containing compounds include:

Antitumor: These compounds exhibit antiproliferative activity against various human cancer cell lines. mdpi.comelsevierpure.com

Antiviral: Efficacy has been shown against a range of viruses, including HIV, Hepatitis B Virus (HBV), and SARS-CoV-2. nih.gov

Antimicrobial: This includes antibacterial and antifungal activities. mdpi.comelsevierpure.com

Anti-inflammatory: Certain derivatives act as potent anti-inflammatory agents. nih.govmdpi.com

Cardiotonic: Some pyridones have applications in treating heart conditions. nih.govmdpi.com

Central Nervous System (CNS) Activity: This includes potential treatments for neurodegenerative diseases like Alzheimer's. nih.gov

Anticoagulant and Antimalarial effects: The scaffold has also been utilized to develop compounds with these activities. nih.govnih.gov

This wide-ranging bioactivity underscores the therapeutic potential of the pyridone scaffold, making it a focal point in the search for novel treatments for numerous human diseases.

Molecular Targets and Mechanisms of Action

The diverse therapeutic effects of pyridone compounds stem from their ability to interact with a wide variety of specific biological molecules. By inhibiting enzymes, modulating receptors, and interfering with viral or cancer-related pathways, these compounds can exert precise pharmacological effects at the molecular level.

Enzyme Inhibition (e.g., Kinases, Enoyl-ACP Reductase, Isocitrate Dehydrogenase, Transaminases)

Pyridone derivatives have proven to be effective inhibitors of several critical enzyme families.

Kinases: Protein kinases are a major class of drug targets, particularly in oncology. The pyridone scaffold is adept at interacting with the hinge region of the kinase ATP-binding pocket. nih.govmdpi.com This has led to the development of potent inhibitors for various kinases, including Met kinase, PIM-1 kinase, and Bruton's tyrosine kinase. nih.gov For example, a conformationally constrained 2-pyridone analogue was found to be a potent Met kinase inhibitor with an IC₅₀ value of 1.8 nM and showed significant antitumor activity in a human gastric carcinoma xenograft model.

Enoyl-ACP Reductase (FabI): This enzyme is crucial for fatty acid synthesis in bacteria, making it an attractive target for new antibiotics. A series of 4-pyridone derivatives were identified as novel inhibitors of bacterial FabI, with optimized compounds showing strong antibacterial activity against Staphylococcus aureus.

Isocitrate Dehydrogenase (IDH): Mutations in IDH enzymes are linked to several cancers. Pyridinone-thiohydantoin and pyridinone-quinolinone derivatives have been developed as potent and specific inhibitors of mutant IDH1. nih.govmdpi.com These compounds were shown to reduce the levels of the oncometabolite D-2-hydroxyglutarate (D2HG) and suppress the self-renewal of stem-like cancer cells.

Transaminases: While pyridone derivatives are known to inhibit a wide range of enzymes, specific examples of their direct activity as transaminase inhibitors are not as extensively documented in the reviewed literature compared to other enzyme classes.

Table 1: Pyridone-Based Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Findings | Reported Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| Pyrrolopyridine-Pyridone | Met Kinase | Potent inhibition of Met kinase; in vivo antitumor activity. | 1.8 nM (IC₅₀) | |

| 4-Pyridone Derivatives | Bacterial Enoyl-ACP Reductase (FabI) | Novel FabI inhibitors with antibacterial activity against S. aureus. | Not specified | |

| Pyridinone-Thiohydantoin | Mutant Isocitrate Dehydrogenase 1 (IDH1 R132H) | Reduced D2HG levels and suppressed cancer stem-like cell renewal. | 0.42–9.2 μM (Kᵢ) | |

| Pyridine-Quinoline Hybrids | PIM-1 Kinase | Competitive and non-competitive inhibitors with potent anticancer activity. | 0.110 µM (for derivative 4c) |

Receptor Modulation (e.g., FPR Agonists, TRPM8 Antagonists)

Pyridone scaffolds are also effective in modulating the activity of cell surface receptors, which are critical for cell signaling and communication.

Formyl Peptide Receptor (FPR) Agonists: FPRs, particularly FPR2, are involved in the resolution of inflammation and represent important therapeutic targets for diseases like rheumatoid arthritis. Novel pyridinone derivatives have been identified as potent FPR agonists. One such compound, N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide (compound 2a), showed a 10-fold preference for FPR2 over FPR1 and demonstrated therapeutic activity in a rat model of rheumatoid arthritis.

Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists: The TRPM8 channel is a sensor for cold temperatures and is implicated in pathological pain states. Pyridine-containing compounds have been developed as TRPM8 antagonists. For instance, the compound 4-(3-Chloro-2-pyridinyl)-N-[4-(1,1-dimethylethyl)phenyl]-1-piperazinecarboxamide (BCTC) is a known TRPM8 blocker. Additionally, β-lactam derivatives that incorporate a 3-aminopyridyl group have shown potent TRPM8 antagonist activity, highlighting the utility of the pyridine (B92270) moiety in designing molecules for this target. nih.gov

Table 2: Pyridone-Based Receptor Modulators

| Compound/Class | Target Receptor | Modulation | Key Findings | Reported Potency (EC₅₀) | Reference |

|---|---|---|---|---|---|

| Pyridinone Derivatives (e.g., Compound 2a) | Formyl Peptide Receptor 2 (FPR2) | Agonist | Preferential FPR2 agonist with in vivo efficacy in a rheumatoid arthritis model. | 120 nM | |

| BCTC | Transient Receptor Potential Melastatin 8 (TRPM8) | Antagonist | Known TRPM8 channel blocker. | Not specified | |

| β-Lactam Derivatives | Transient Receptor Potential Melastatin 8 (TRPM8) | Antagonist | Incorporation of a 3-aminopyridyl group yielded potent antagonists. | Not specified | nih.gov |

Antiviral Efficacy (e.g., HIV-1, SARS-CoV-2, HBV, DENV)

The pyridone core is a key feature in many compounds designed to combat viral infections by targeting essential viral proteins or host factors.

HIV-1: Certain 2-pyridone derivatives are specific non-nucleoside reverse transcriptase inhibitors (NNRTIs) that can effectively block the replication of Human Immunodeficiency Virus-1 (HIV-1).

SARS-CoV-2: In the search for treatments for COVID-19, pyridone-containing compounds have been investigated as potential inhibitors of the SARS-CoV-2 main protease. The structural similarity of some pyridone derivatives to other known antiviral agents makes them promising candidates for further research.

Hepatitis B Virus (HBV): A series of 2-pyridone derivatives have demonstrated moderate to good activity against HBV DNA replication. The most active compounds in one study exhibited potent inhibition with high selectivity, representing a novel class of anti-HBV agents worth further optimization. mdpi.com

Dengue Virus (DENV): Spiropyrazolopyridone derivatives have been identified as potent inhibitors of Dengue virus, likely by targeting the viral protein NS4B. mdpi.com Optimized compounds showed nanomolar to low micromolar efficacy against DENV serotypes 1, 2, and 3. mdpi.com Other research has explored pyridone analogues as inhibitors of the DENV NS5 RNA-dependent RNA polymerase (RdRp). acs.orgnih.gov

Table 3: Pyridone-Based Antiviral Agents

| Compound Class | Virus Target | Viral Protein/Mechanism | Key Findings | Reported Potency (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|---|

| 2-Pyridone NNRTIs | HIV-1 | Reverse Transcriptase | Specific non-nucleoside inhibitors of HIV-1. | Not specified | |

| 2-Pyridone Derivatives | Hepatitis B Virus (HBV) | HBV DNA Replication | Compound 6l showed potent inhibition and high selectivity. | 0.12 µM (IC₅₀) | mdpi.com |

| Spiropyrazolopyridones | Dengue Virus (DENV) | NS4B Protein | Potent and broad activity against DENV-1, DENV-2, and DENV-3. | nM to low µM (EC₅₀) | mdpi.com |

| Epoxybenzooxocinopyridines | SARS-CoV-2 | Viral Replication | One derivative showed activity comparable to a pharmaceutical drug. | 2.23 µg/µL (EC₅₀) |

Antineoplastic Activity (e.g., antiproliferative, BRD9, EZH2/BRD4, HIF-1α Inhibition)

In oncology, pyridone-based compounds have emerged as crucial inhibitors of pathways that drive cancer cell growth, proliferation, and survival.

Antiproliferative Activity: Pyridone derivatives have demonstrated broad-spectrum antiproliferative activity against a variety of human tumor cell lines, including melanoma, liver, and colon cancer. mdpi.com

Bromodomain (BRD) Inhibition: Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are key targets in cancer epigenetics. A pyridinone scaffold was identified as a hit for inhibiting BRD9, a component of the non-canonical BAF chromatin remodeling complex. nih.gov

EZH2/BRD4 Inhibition: Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase often overexpressed in cancer. Tazemetostat, an FDA-approved EZH2 inhibitor, features a 2-pyridone core. capes.gov.br Furthermore, targeting both EZH2 and the bromodomain-containing protein BRD4 has been explored as a therapeutic strategy in certain cancers like pediatric rhabdoid tumors.

HIF-1α Inhibition: Hypoxia-inducible factor-1 alpha (HIF-1α) is a transcription factor that allows tumors to survive in low-oxygen environments and is a key driver of angiogenesis and metastasis. Recently, 2,2-dimethylbenzopyran derivatives containing pyridone fragments were designed as dual-targeting inhibitors of both HIF-1α and EZH2, showing significant inhibition of cancer cell migration, invasion, and angiogenesis in lung cancer models. nih.govresearchgate.net

Table 4: Pyridone-Based Antineoplastic Agents

| Compound Class/Name | Target(s) | Cancer Type/Model | Key Findings | Reference |

|---|---|---|---|---|

| Pyridinone-quinazoline derivatives | Protein Tyrosine Kinases | MCF-7, HeLa, HepG2 | Showed >70% inhibition with IC₅₀ values from 9 to 15 μM. | mdpi.com |

| Pyridinone Scaffold Compound (57) | BRD9 | Biochemical Assay | Identified as an initial hit with an IC₅₀ of 9.4 μM. | nih.gov |

| Tazemetostat | EZH2 | Various Cancers (FDA Approved) | Potent and selective EZH2 inhibitor containing a 2-pyridone core. | capes.gov.br |

| 2,2-dimethylbenzopyran-pyridone (D-01) | HIF-1α and EZH2 | Lung Cancer (A549 cells) | Dual inhibitor; significantly inhibited cell migration, invasion, and angiogenesis. | nih.govresearchgate.net |

Antimicrobial Spectrum (e.g., Antibacterial, Antifungal, Antimalarial, Antitubercular)

The pyridone scaffold is a versatile structural motif that has been incorporated into a wide range of compounds exhibiting significant antimicrobial properties. These compounds have demonstrated activity against a diverse array of pathogens, including bacteria, fungi, and the parasites responsible for malaria and tuberculosis. nih.govfrontiersin.org

Pyridone derivatives have shown notable antibacterial activity. Specifically, ring-fused 2-pyridones are effective against multidrug-resistant Gram-positive bacteria, such as vancomycin-resistant enterococci (VRE). nih.gov Some of these compounds exhibit bacteriostatic effects on actively dividing bacteria and bactericidal properties against non-dividing stationary phase cells. nih.gov Furthermore, bioisosteric replacement of atoms in quinolone antibacterials to create 2-pyridones has resulted in compounds with high in-vitro and in-vivo activity. nih.gov

In the realm of antifungal research, 4-hydroxy-2-pyridone alkaloids have demonstrated promising activity. researchgate.net For instance, certain naturally occurring and synthetic 4-hydroxy-2-pyridone derivatives show inhibitory effects against various fungal strains. researchgate.netnih.gov One such compound, apiosporamide, exhibited broad-spectrum inhibitory activity against several Gram-positive bacteria and a Gram-negative bacterium with minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 µM. nih.gov

The 4(1H)-pyridone core is a key pharmacophore in the development of novel antimalarial agents. nih.gov These compounds often target the parasite's mitochondrial electron transport chain. nih.gov Derivatives of 4(1H)-quinolone, a related scaffold, have been shown to prevent the transmission of Plasmodium falciparum to mosquitoes. mmv.org While some clinical candidates like GSK932121, a 4(1H)-pyridone derivative, have been discontinued (B1498344) due to toxicity concerns, the scaffold remains a focus of antimalarial research. nih.gov

Pyridone-based structures have also been investigated for their potential against Mycobacterium tuberculosis. Pyrimidine (B1678525) derivatives, which can be considered structural relatives of pyridones, are the subject of ongoing research for new antitubercular drugs, with some candidates entering clinical trials. nih.gov

Table 1: Antimicrobial Activity of Selected Pyridone Derivatives

| Compound/Class | Target Organism(s) | Type of Activity | Source(s) |

| Ring-fused 2-pyridones | Vancomycin-resistant enterococci (VRE) | Bacteriostatic/Bactericidal | nih.gov |

| 2-pyridone analogues of quinolones | Multidrug-resistant bacteria | Antibacterial | nih.gov |

| Apiosporamide (a 4-hydroxy-2-pyridone) | Staphylococcus aureus, Bacillus subtilis, etc. | Antibacterial | nih.gov |

| 4(1H)-pyridone derivatives | Plasmodium falciparum | Antimalarial | nih.gov |

| 4(1H)-quinolone derivatives | Plasmodium falciparum | Transmission-blocking | mmv.org |

| Pyrimidine derivatives | Mycobacterium tuberculosis | Antitubercular | nih.gov |

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

The biological activity of pyridone-based compounds is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies, which involve the systematic modification of the pyridone core and its substituents, are essential for optimizing their therapeutic potential. nih.govfrontiersin.org

The placement of substituents on the pyridone ring is a critical determinant of a compound's efficacy and selectivity. The introduction of substituents allows for precise control over the electronic and structural properties of the molecule. rsc.org For example, in the development of inhibitors for Pim-1 kinase, the position of substituents on the pyridone ring was found to be crucial for achieving high potency. nih.gov Similarly, for dopamine (B1211576) transporter inhibitors, the geometry and nature of substituents on the pyridine ring dictate the inhibitory activity and selectivity. nih.gov In a series of pyrazol-4-yl-pyridine derivatives acting as positive allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor, substitutions on the pyridine core influenced potency. nih.gov

The N-substitution on the pyridone ring, such as the methyl group in 4-(Benzyloxy)-1-methyl-2-pyridone, is a key pharmacophoric element that can significantly impact a compound's properties. This substitution can affect the molecule's polarity, lipophilicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. nih.gov For example, in the optimization of pyromeconic acid as an endonuclease inhibitor, the conversion of the pyrone ring to an N-methylpyridinone resulted in a marked increase in potency. nih.gov This was attributed to the greater aromatic character and electron density on the donating oxygen atoms. nih.gov N-alkylation of 4-benzyloxy-2(1H)-pyridone is a reported synthetic route to create novel 2-pyridone derivatives. sigmaaldrich.comchemicalbook.com

Pharmacokinetic Optimization in Drug Design

Optimizing the pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—of pyridone-based compounds is a critical aspect of drug design. These properties, along with metabolic stability, are crucial for developing a successful therapeutic agent. researchgate.net

A significant hurdle in the development of pyridone-based drugs is their potential for metabolic instability and the formation of reactive metabolites, which can lead to toxicity. nih.gov The pyridone ring can undergo oxidation, and certain hydroxylated pyridones can form potentially reactive quinone-imine species. mdpi.com

Several strategies are employed to mitigate these risks. One approach is to introduce "metabolic blocks," such as fluorine atoms or other stable groups, at positions susceptible to metabolism. researchgate.net Replacing a metabolically weak spot with a more robust group can significantly improve the compound's pharmacokinetic profile. researchgate.net For instance, in a series of Bruton's tyrosine kinase (BTK) inhibitors based on a 3-amino-2-pyridone scaffold, extensive efforts were made to identify and mitigate the sources of reactive metabolite formation, leading to the discovery of a compound with significantly reduced covalent binding. nih.gov Another strategy involves the bioisosteric replacement of a labile structural element with a more stable one, such as replacing a phenyl ring with a pyridine ring, which can lead to improved ADMET properties. researchgate.net Furthermore, understanding the metabolic pathways of pyridone compounds, such as the catabolism of NAD+ to pyridone ribosides, provides insights into their metabolic fate. nih.govacs.org

Modulation of Aqueous Solubility and Cellular Permeability

The physicochemical properties of a drug candidate, particularly its aqueous solubility and cellular permeability, are critical determinants of its pharmacokinetic profile and ultimate therapeutic efficacy. For pyridone-based compounds, including derivatives of this compound, strategic structural modifications can be employed to optimize these properties. The pyridone scaffold itself offers multiple positions for substitution, allowing for the fine-tuning of characteristics such as lipophilicity, hydrogen bonding capacity, and polar surface area. nih.govnih.gov

Poor aqueous solubility can hinder the absorption of an orally administered compound, while inadequate cellular permeability can prevent it from reaching its intracellular target. nih.gov Therefore, a key challenge in the development of pyridone-based therapeutics is to strike a balance between these two often opposing properties.

Detailed Research Findings

Research into various classes of pyridone derivatives has shed light on the structure-activity relationships (SAR) that govern their solubility and permeability. While specific data for this compound is limited in publicly available literature, general principles derived from related scaffolds can be applied.

The introduction of polar functional groups is a common strategy to enhance aqueous solubility. For instance, the incorporation of hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups can increase a molecule's ability to form hydrogen bonds with water, thereby improving its solubility. nih.gov Conversely, the addition of nonpolar or bulky aliphatic or aromatic groups tends to increase lipophilicity, which can enhance membrane permeability but may decrease aqueous solubility. mdpi.com

The N-alkylation of pyridones is a known method to influence their physicochemical properties. The methylation at the N-1 position of the pyridone ring in this compound, when compared to its parent compound 4-benzyloxy-2(1H)-pyridone, can subtly alter its solubility and permeability profile. While the methyl group itself is lipophilic, its introduction can disrupt the crystal lattice packing of the molecule, which in some cases can lead to an increase in solubility.

The following interactive tables illustrate the expected impact of structural modifications on the aqueous solubility and cellular permeability of a hypothetical series of this compound analogs, based on established medicinal chemistry principles.

Table 1: Predicted Influence of Substituents on Aqueous Solubility of this compound Analogs

| Compound Analog | Modification from this compound | Predicted Effect on Aqueous Solubility | Rationale |

| Analog A | Replacement of benzyl (B1604629) group with a methyl group | Increase | Reduction in lipophilicity. |

| Analog B | Addition of a hydroxyl group to the phenyl ring | Increase | Introduction of a polar group capable of hydrogen bonding. |

| Analog C | Addition of a carboxylic acid group to the phenyl ring | Significant Increase | Introduction of an ionizable group. |

| Analog D | Replacement of the N-methyl group with an N-ethyl group | Decrease | Increased lipophilicity of the alkyl chain. |

Table 2: Predicted Influence of Substituents on Cellular Permeability of this compound Analogs

| Compound Analog | Modification from this compound | Predicted Effect on Cellular Permeability | Rationale |

| Analog E | Replacement of the benzyl group with a more lipophilic group (e.g., naphthyl) | Increase | Increased lipophilicity generally favors passive diffusion across cell membranes. |

| Analog F | Introduction of a fluorine atom to the phenyl ring | Increase | Fluorine substitution can enhance lipophilicity and metabolic stability. |

| Analog G | Introduction of a polar hydroxyl group to the phenyl ring | Decrease | Increased polarity can hinder passage through the lipid bilayer. |

| Analog H | Removal of the N-methyl group (to 4-benzyloxy-2(1H)-pyridone) | Variable | The presence of an N-H bond allows for hydrogen bond donation, which can decrease permeability, but also reduces steric bulk which could have a counteracting effect. |

It is important to note that these are generalized predictions, and the actual effects of structural modifications can be complex and influenced by a multitude of factors, including intramolecular interactions and conformational changes. Experimental validation through techniques such as shake-flask solubility assays and in vitro permeability studies using models like Caco-2 cell monolayers would be essential to confirm these hypotheses. nih.gov

Broader Applications of Pyridone Derivatives Beyond Medicinal Chemistry

Pyridones in Advanced Materials Science (e.g., Organic Semiconductors, Dyes)

The inherent electronic and photophysical properties of the pyridone ring have made it a target for development in advanced materials.

Organic Semiconductors: Organic semiconductors are foundational to the development of flexible, low-cost electronic devices. utdallas.edu Pyridine-containing compounds are explored for these applications due to their electron-deficient nature, which can facilitate electron transport—a key characteristic for n-type semiconductor materials. qut.edu.augoogle.com Researchers design and synthesize novel organic molecules, including those with pyridine (B92270) and pyridone structures, to create materials with good electron mobility and stability for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics. qut.edu.augoogle.comrsc.org For instance, donor-acceptor chromophores based on 2-pyridone have been synthesized and studied for their potential in OLEDs. rsc.org Some 2-pyridone derivatives have demonstrated the ability to exhibit thermally activated delayed fluorescence (TADF), a crucial mechanism for achieving high efficiency in OLEDs. diva-portal.org

Dyes: Pyridone derivatives are significant in the synthesis of azo dyes, particularly disperse dyes used for coloring hydrophobic fabrics. mdpi.comnih.gov These dyes often offer bright hues and have largely supplanted other classes like anthraquinone (B42736) and pyrazolone (B3327878) dyes. mdpi.com The synthesis of these dyes can involve the coupling of a pyridone derivative with a diazonium salt. mdpi.com The 2-pyridone structure, in particular, has been incorporated as an electron-withdrawing anchoring group in dye-sensitized solar cells (DSSCs) and as a component in fluorescent markers and sensors. rsc.org A series of donor-acceptor 2-pyridone dyes have been shown to act as acid-base indicators in organic media, exhibiting drastic changes in their photoluminescence. rsc.orgrsc.org

Pyridone Compounds in Agrochemical Development

The pyridine ring is a crucial scaffold found in numerous agrochemicals, including herbicides, insecticides, and fungicides. wikipedia.orgresearchgate.netnih.govchempanda.com Pyridine-based compounds are integral to major products like the herbicides paraquat (B189505) and diquat (B7796111) and the insecticide chlorpyrifos. wikipedia.orgnih.gov

Pyridin-2(1H)-ones, specifically, have been noted for their phytotoxic activity, making them lead structures for the development of new herbicides. nih.gov For example, a series of novel hybrids combining pyrido[2,3-d]pyrimidine-2,4-dione (a fused pyridone structure) and benzoxazinone (B8607429) were designed as inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key target for herbicides. nih.gov One compound from this series, 11q , showed significantly higher activity against tobacco PPO than the commercial herbicide flumioxazin (B1672886) and displayed a broad spectrum of weed control with good crop selectivity. nih.gov This highlights the potential for developing effective and selective herbicides based on the pyridone core.

Pyridones as Versatile Synthetic Intermediates and Reagents

The pyridone ring is a valuable and adaptable building block in organic synthesis. iipseries.orgnih.gov Its ability to undergo a wide range of chemical reactions allows for the creation of complex molecules for various applications, including pharmaceuticals and functional materials. iipseries.org

N-substituted 2-pyridones are important motifs in drug discovery, and efficient synthetic routes to access them are continuously being developed. nih.gov For example, a method has been described for the synthesis of a large variety of N-substituted 2-pyridones from ethyl nitroacetate (B1208598) and primary amines. nih.gov The compound 4-Benzyloxy-2(1H)-pyridone, a structural precursor to 4-(Benzyloxy)-1-methyl-2-pyridone, is used for the synthesis of other novel 2-pyridone derivatives. sigmaaldrich.com It can be alkylated on the pyridine nitrogen under mild conditions. sigmaaldrich.com

Pyridones also serve as ligands in coordination chemistry and catalysis. nih.gov The 2-pyridone moiety has been used to direct C-H activation reactions, enabling the selective functionalization of the ring at various positions. nih.gov Furthermore, they are used as starting materials for creating a diverse range of nitrogen-containing heterocyclic systems. nih.gov For instance, a ruthenium-catalyzed methodology was developed to synthesize complex heteroarylated 2-pyridones starting from 2-bromopyridines. nih.govdoaj.org

Advanced Analytical Methodologies for Pyridone Compound Analysis

Chromatographic Separation Techniques for Purity and Quantification

Chromatography is the cornerstone for separating and quantifying components within a mixture. For pyridone derivatives, both liquid and gas chromatography are employed, often coupled with mass spectrometry for definitive identification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like 4-(Benzyloxy)-1-methyl-2-pyridone. It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Research Findings: HPLC methods developed for related pyridone or heterocyclic structures typically utilize reverse-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.netnih.gov A common approach involves a gradient elution, starting with a higher proportion of aqueous buffer and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol. nih.gov This ensures the efficient elution of both polar and nonpolar compounds. UV detection is frequently used for quantification, with the detection wavelength set to a maximum absorbance for the pyridone chromophore. researchgate.netnih.gov

For more complex analyses and unambiguous identification, HPLC is coupled with mass spectrometry (LC-MS). LC-MS provides molecular weight information and structural data through fragmentation analysis (MS/MS), offering exceptional selectivity and sensitivity. nih.gov This is particularly valuable for identifying impurities or metabolites in complex matrices. LC-MS/MS methods are developed to simultaneously determine multiple analytes, using techniques like multiple reaction monitoring (MRM) for precise quantification even at low levels. nih.govtandfonline.com

Table 1: Illustrative HPLC/LC-MS Parameters for Pyridone Analysis This table represents typical starting conditions for method development based on common practices for similar analytes.

| Parameter | Typical Condition/Value | Rationale |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 2.1 x 75 mm, 2.7 µm) | Provides good retention and separation for moderately nonpolar compounds like pyridone derivatives. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency for mass spectrometry. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent used to elute compounds from the reverse-phase column. nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | A standard flow rate compatible with common analytical columns and LC-MS interfaces. nih.gov |

| Detection | UV (e.g., 290 nm) or MS/MS | UV is used for routine quantification, while MS/MS provides high selectivity and structural confirmation. researchgate.net |

| Injection Volume | 5 - 10 µL | Standard volume to avoid column overloading while ensuring sufficient sensitivity. nih.gov |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. tandfonline.com While this compound itself may have limited volatility, GC analysis can be applicable, sometimes requiring derivatization to increase volatility and thermal stability. GC separates vaporized compounds based on their partitioning between a gaseous mobile phase (a carrier gas like helium or nitrogen) and a stationary phase within a capillary column. youtube.com

Research Findings: GC, especially when coupled with a mass spectrometer (GC-MS), is a definitive method for identifying and quantifying volatile organic compounds, including pyridine (B92270) derivatives. tandfonline.comcdc.gov The mass spectrometer acts as a highly specific detector, breaking down eluting compounds into characteristic fragment ions, which form a unique mass spectrum or "fingerprint" for that molecule. youtube.com This allows for confident identification by comparing the obtained spectrum against a library of known compounds. youtube.comresearchgate.net For quantitative analysis, the area of the chromatographic peak is proportional to the concentration of the compound in the sample. youtube.com While direct injection is possible, headspace GC (HS-GC) is an alternative for analyzing volatile compounds in solid or liquid samples without extensive extraction, making it suitable for certain applications. tandfonline.com

Table 2: General GC/GC-MS Parameters for Analysis of Pyridine-like Compounds This table outlines typical conditions that could be adapted for the analysis of volatile derivatives or impurities related to this compound.

| Parameter | Typical Condition/Value | Rationale |

|---|---|---|

| Column | Capillary Column (e.g., DB-5ms) | A common, robust column with a nonpolar stationary phase suitable for a wide range of organic compounds. researchgate.net |

| Injector Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the sample upon injection. youtube.com |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. |

| Oven Program | Temperature Gradient (e.g., 50°C hold, ramp to 300°C) | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification and quantification, while FID offers sensitive universal detection for organic compounds. cdc.gov |

| Acquisition Mode (MS) | Scan or Selected Ion Monitoring (SIM)/MRM | Full scan is used for unknown identification, while SIM/MRM provides higher sensitivity for quantifying target compounds. tandfonline.com |

Electrochemical Analytical Techniques

Electrochemical methods analyze compounds based on their oxidation or reduction behavior at an electrode surface. These techniques are highly sensitive and can provide insight into the redox properties of molecules like pyridone derivatives.

Research Findings: Studies on various 2-pyridone derivatives have utilized techniques such as Cyclic Voltammetry (CV) and Square-Wave Voltammetry (SWV) to investigate their electrochemical behavior. bg.ac.rsresearchgate.netmdpi.com These experiments are often conducted using a glassy carbon electrode (GC) in an aqueous buffer solution. mdpi.com The electrochemical activity of pyridone compounds is highly dependent on their structure and the pH of the solution. bg.ac.rsmdpi.com For instance, research has shown that the presence of certain substituents on the pyridone ring significantly influences its oxidation potential. researchgate.net The oxidation process can be affected by the pH, with deprotonated (anionic) forms in alkaline media often being more electrochemically active than the protonated forms in acidic media. mdpi.com CV experiments can reveal whether an electrochemical process is reversible or irreversible and can determine the number of electrons transferred during the reaction. mdpi.comresearchgate.net

Table 3: Summary of Electrochemical Techniques for Pyridone Analysis

| Technique | Principle | Information Obtained | Typical Electrode |

|---|---|---|---|

| Cyclic Voltammetry (CV) | The potential is swept linearly between two values and back again, and the resulting current is measured. | Redox potentials, reversibility of reactions, reaction mechanisms, effect of pH. mdpi.comdtu.dk | Glassy Carbon (GC), Platinum. mdpi.comresearchgate.net |

| Square-Wave Voltammetry (SWV) | A square-wave potential is superimposed on a staircase waveform, providing high sensitivity by minimizing background currents. | Enhanced signal for quantitative analysis, determination of low concentrations. researchgate.net | Glassy Carbon (GC). researchgate.net |

Sample Preparation Methods for Complex Matrices

When analyzing this compound in complex samples such as biological fluids (plasma, serum) or environmental samples, a sample preparation step is crucial to remove interfering substances and concentrate the analyte.

Research Findings: The goal of sample preparation is to isolate the target analyte from matrix components like proteins, salts, and lipids, which can interfere with chromatographic analysis and ionize inefficiently in a mass spectrometer. nih.gov

For biological samples, two common methods are protein precipitation and solid-phase extraction (SPE).

Protein Precipitation (PPT): This is a rapid and straightforward method where a large volume of cold organic solvent (like acetonitrile) is added to the sample (e.g., serum). nih.gov This denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, can be further processed or directly injected into the LC-MS system.

Solid-Phase Extraction (SPE): This is a more selective and powerful technique. The sample is passed through a cartridge containing a solid sorbent that retains the analyte. nih.gov Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. nih.gov SPE provides a cleaner and more concentrated sample compared to PPT, leading to improved sensitivity and robustness of the analytical method. Different types of SPE cartridges (e.g., reverse-phase, ion-exchange) can be chosen based on the analyte's properties. nih.gov

Table 4: Common Sample Preparation Techniques

| Technique | Description | Advantages | Common Application |

|---|---|---|---|

| Protein Precipitation | Addition of an organic solvent (e.g., acetonitrile) to a biological sample to precipitate proteins, followed by centrifugation. nih.gov | Fast, simple, inexpensive. | High-throughput screening in biological fluids. nih.gov |

| Solid-Phase Extraction (SPE) | The sample is loaded onto a sorbent bed that retains the analyte. Interferences are washed away, and the analyte is eluted with a solvent. nih.gov | High recovery, high concentration factor, excellent cleanup. nih.gov | Trace analysis in complex matrices like plasma, serum, or environmental water. |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). | Good for removing non-soluble interferences, high capacity. | Isolating compounds based on their relative solubility. |

Future Research Directions and Emerging Paradigms in Pyridone Chemistry

Rational Design and Discovery of Next-Generation Pyridone Chemotypes

The future of pyridone-based drug discovery lies in the rational and often computer-aided design of novel chemotypes with enhanced potency, selectivity, and drug-like properties. frontiersin.orgnih.gov This approach moves beyond traditional high-throughput screening by integrating structural biology, computational modeling, and synthetic chemistry to create molecules tailored for specific biological targets. researchgate.net

A primary strategy involves structure-based drug design, which relies on the three-dimensional structure of the target protein, often determined through X-ray crystallography. nih.gov This allows for the precise design of pyridone derivatives that can fit into the active site of an enzyme or a protein-protein interaction interface with high affinity. For instance, the discovery of potent pyrazolo-pyridone inhibitors of the DCN1-UBE2M interaction was significantly accelerated by using X-ray co-structure information, leading to a 25-fold improvement in potency from the initial screening hit. nih.gov Similarly, the design of selective thyroid hormone receptor-β (THR-β) agonists has utilized predicted binding modes to optimize interactions between the pyridone moiety and key amino acid residues like H435. organic-chemistry.orgnih.gov

Structure-activity relationship (SAR) studies remain a critical component of this process, systematically modifying the pyridone core and its substituents to understand their impact on biological activity. wordpress.comnih.gov These studies have been instrumental in optimizing pyridone-based inhibitors for various targets:

Pim-1 Kinase: SAR studies identified the structural requirements for potent inhibition, highlighting the importance of a hydrogen bond matrix involving the pyridone inhibitor. wordpress.com

Histone Deacetylases (HDACs): The design of pyridone-based HDAC inhibitors with a conjugated olefin system led to compounds with high inhibitory activity (IC50 = 0.07 μM for one derivative) and improved metabolic stability. nih.govnih.gov

HIV Capsid Modulators: 2-Pyridone-bearing phenylalanine derivatives have been designed as novel HIV capsid modulators, with computational analyses predicting improved drug-like properties and metabolic stability over earlier compounds. researchgate.net

Computational tools are becoming indispensable in this field. frontiersin.orgnih.gov Molecular docking simulations help predict the binding modes of new compounds, while quantitative structure-activity relationship (QSAR) models can forecast the biological activity of virtual compounds, prioritizing the synthesis of the most promising candidates. researchgate.netacs.org These computational approaches also aid in predicting pharmacokinetic properties and metabolic stability, crucial for developing viable drug candidates. nih.govresearchgate.net

The table below summarizes examples of rationally designed pyridone derivatives and their targeted applications.

| Target Class | Example Derivative Type | Design Strategy | Key Findings |

| Kinase Inhibitors | Substituted Pyridones | SAR, X-ray Crystallography | Potent Pim-1 kinase inhibition (IC50 = 50 nM). wordpress.com |

| HDAC Inhibitors | Pyridone-hydroxamic acids | Core structure modification, Docking | High HDAC inhibition (IC50 = 0.07 μM), metabolic stability. nih.govnih.gov |

| Protein-Protein Interaction Inhibitors | Pyrazolo-pyridones | Structure-guided optimization | Potent DCN1 inhibitors, blocking neddylation. nih.gov |

| Nuclear Receptor Agonists | Phenyl-pyrrolo-pyridones | Structure-based rational design | Highly potent and selective THR-β agonists. organic-chemistry.orgnih.gov |

| Antiviral Agents | 2-Pyridone-phenylalanines | Scaffold modification, Docking | Novel HIV capsid modulators with predicted improved stability. researchgate.net |

Strategies to Combat Antimicrobial and Antiviral Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, demanding the development of novel therapeutics that can overcome existing resistance mechanisms. nih.gov Pyridone derivatives are emerging as a promising class of compounds in this fight. researchgate.netnih.gov

In the antibacterial realm, a key strategy is to target essential bacterial enzymes that are distinct from those in humans. DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, is a well-established target. nih.govacs.orgnih.gov Novel pyridone-based inhibitors of the GyrB subunit have been discovered using fragment-based design and structure-guided optimization. nih.govnih.gov These compounds, such as pyrazolopyridones and pyrrolamides, bind to the ATP pocket of GyrB, disrupting its function and leading to bacterial cell death. nih.govnih.gov A significant advantage of targeting a different site on the gyrase enzyme is the potential to bypass the common resistance mechanisms that affect established drugs like fluoroquinolones. nih.gov

Recent research has highlighted a new class of ring-fused 2-pyridone antibiotics, termed GmPcides, which are effective against a broad range of multidrug-resistant Gram-positive pathogens, including vancomycin-resistant enterococci (VRE). nih.gov These compounds exhibit a dual mechanism of action: they are bacteriostatic against actively dividing cells but bactericidal against non-dividing stationary phase cells. nih.gov Furthermore, they demonstrate synergy with standard-of-care antibiotics like vancomycin, a combination approach that can enhance efficacy and potentially reduce the development of further resistance. nih.gov

In the antiviral arena, pyridone-containing molecules have shown activity against a wide array of viruses, including HIV, hepatitis B and C viruses (HBV, HCV), and coronaviruses. nih.govoup.comnih.gov The strategies to combat viral resistance involve targeting different stages of the viral life cycle or different viral proteins. For example, pyridone derivatives have been developed as:

Reverse Transcriptase (RT) Inhibitors: Blocking the conversion of viral RNA to DNA. nih.gov

Polymerase Inhibitors: Preventing the replication of the viral genome. nih.govresearchgate.net

Maturation Inhibitors: Interfering with the final assembly of new virus particles. nih.gov

Host-Targeting Agents: Inhibiting host kinases like AAK1 or GAK, which are co-opted by viruses for their replication. nih.gov

The development of C-nucleoside analogues of the broad-spectrum antiviral favipiravir, which incorporate pyridine (B92270), pyridazine, or pyrimidine (B1678525) rings, represents another promising avenue. These compounds are designed to act as inhibitors of viral RNA polymerase after being metabolized to their triphosphate form, mimicking the mechanism of favipiravir. researchgate.net The diversity of mechanisms and targets offered by the pyridone scaffold provides a robust platform for developing next-generation antimicrobials and antivirals capable of addressing the challenge of drug resistance. nih.govnih.gov

Development of Innovative and Environmentally Benign Synthetic Routes

The chemical synthesis of pyridone derivatives is evolving towards more efficient, cost-effective, and environmentally friendly methods, aligning with the principles of green chemistry. wordpress.comacs.orgresearchgate.net These innovative routes are crucial for both laboratory-scale research and large-scale industrial production of pyridone-based pharmaceuticals.

A major focus is on the development of multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, minimizing waste and improving atom economy. wordpress.comnih.gov Several green MCRs for synthesizing 2-pyridone heterocycles have been reported, some proceeding under catalyst- and solvent-free conditions, relying only on thermal energy. wordpress.com Other approaches utilize microwave irradiation, which can significantly shorten reaction times from hours to minutes and improve yields compared to conventional heating methods. nih.govacs.orgekb.eg

The use of novel catalytic systems is another key area of innovation. This includes:

Nanocatalysts: Materials like nano-TiO2 have been shown to be highly active for the synthesis of pyridine derivatives in water at room temperature, offering high yields and simple work-up procedures. researchgate.net

Homogeneous Catalysts: Air-stable nickel(II) complexes have been used for the sustainable multicomponent synthesis of pyrazoline derivatives through acceptorless dehydrogenation of alcohols. rsc.org

Metal-Catalyzed Cross-Coupling: Mild, copper-catalyzed N-arylation of 2-pyridones and cobalt(III)-catalyzed annulation reactions provide efficient access to N-aryl and fused pyridinones, respectively. organic-chemistry.org

Continuous flow chemistry is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients, including pyridone derivatives. nih.govmdpi.comnih.gov Flow reactors offer superior control over reaction parameters like temperature and pressure, enhanced safety when dealing with hazardous intermediates, and improved scalability and reproducibility compared to traditional batch processes. nih.govmdpi.comacs.org This technology has been successfully applied to the synthesis of pyridinium (B92312) salts and other heterocyclic systems, often reducing reaction times and increasing production rates. nih.govnih.gov

The following table highlights some of the innovative and green synthetic methods for pyridone derivatives.

| Synthetic Method | Key Features | Advantages | Example Application |

| Multicomponent Reactions | One-pot synthesis from ≥3 reactants | High atom economy, reduced waste, operational simplicity. wordpress.comnih.gov | Catalyst- and solvent-free synthesis of functionalized 2-pyridones. wordpress.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Drastically reduced reaction times, higher yields. nih.govacs.org | Rapid synthesis of novel pyridine derivatives. nih.govacs.org |

| Nanocatalysis | Use of catalysts at the nanometer scale | High catalytic activity, use of green solvents (e.g., water). researchgate.net | Synthesis of pyridine dicarbonitriles using nano-TiO2. researchgate.net |

| Flow Chemistry | Reactions performed in continuous streams | Enhanced control, safety, scalability, and reproducibility. nih.govmdpi.com | Synthesis of pyridinium salts and other pharmaceutical intermediates. nih.govnih.gov |